

What is the chemical structure of Deschloro-Zopiclone

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Deschloro-Zopiclone

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Deschloro-Zopiclone**, an active metabolite and known impurity of the non-benzodiazepine hypnotic agent, Zopiclone. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

Deschloro-Zopiclone is structurally similar to its parent compound, Zopiclone, with the notable absence of a chlorine atom on the pyridine ring. This substitution significantly influences its pharmacological profile.

The fundamental chemical identifiers for **Deschloro-Zopiclone** are summarized in the table below.



| Identifier | Value | Source |
|-------------------|---|--------------|
| IUPAC Name | (5-oxo-6-pyridin-2-yl-7H- pyrrolo[3,4-b]pyrazin-7-yl) 4- methylpiperazine-1- carboxylate | [1] |
| CAS Number | 1348046-61-6 | [1][2][3][4] |
| Molecular Formula | C17H18N6O3 | [1][3][4] |
| Molecular Weight | 354.36 g/mol | [2][3][4] |
| SMILES String | CN1CCN(CC1)C(=0)OC2C3= NC=CN=C3C(=0)N2C4=CC= CC=N4 | [1] |

Synthesis and Formulation

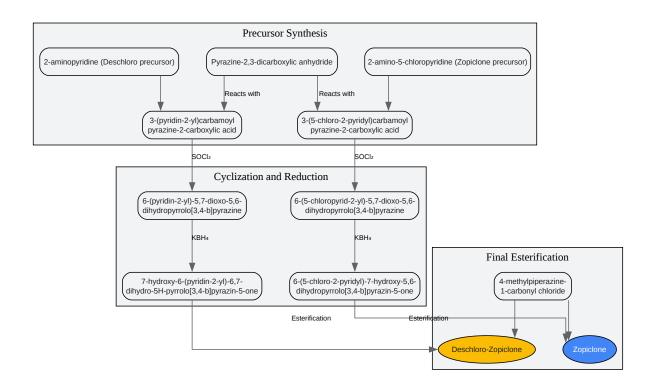
Deschloro-Zopiclone is primarily encountered as an impurity in the synthesis of Zopiclone and as a metabolite.[2][5] While specific industrial synthesis protocols for **Deschloro-Zopiclone** are not widely published, its formation can be inferred from the synthesis of Zopiclone. The synthesis of Zopiclone involves the esterification of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with 4-methylpiperazine-1-carbonyl chloride.[6] The absence of the chlorination step of the pyridine ring in the starting materials would logically result in the formation of **Deschloro-Zopiclone**.

For research purposes, **Deschloro-Zopiclone** is available as a reference standard for analytical applications.[7]

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route for Zopiclone, highlighting the stage where the absence of chlorination would lead to the formation of **Deschloro-Zopiclone**.





Click to download full resolution via product page

Fig. 1: Plausible comparative synthesis of **Deschloro-Zopiclone** and Zopiclone.

Spectroscopic Data

Detailed spectroscopic data for **Deschloro-Zopiclone** is not extensively published in peer-reviewed literature. However, as a reference, the spectroscopic data for the parent compound, Zopiclone, is well-characterized.



| Spectroscopic Data for Zopiclone | |
|--|---|
| ¹H NMR (CDCl₃, 100.40 MHz) | δ (ppm): 147.79, 155.62, 128.31, 54.55, 46.12, 146.76, 79.12, 116.11, 143.92, 162.94, 147.83, 153.44, 44.12, 148.41, 138.11.[8] |
| ¹³ C NMR (CDCl ₃ , 100.40 MHz) | Shifts [ppm]:Intensity: 147.79:875.00, 155.62:602.00, 128.31:605.00, 54.55:660.00, 46.12:850.00, 146.76:878.00, 79.12:813.00, 116.11:953.00, 143.92:477.00, 162.94:475.00, 147.83:559.00, 153.44:569.00, 44.12:1000.00, 148.41:898.00, 138.11:854.00.[8] |
| Mass Spectrum (EI) | m/z Top Peak: 143; 2nd Highest: 245.[8] |

Pharmacological Profile

Deschloro-Zopiclone is recognized as a metabolite of Zopiclone.[9] Zopiclone itself is a non-benzodiazepine hypnotic that acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA.[10][11]

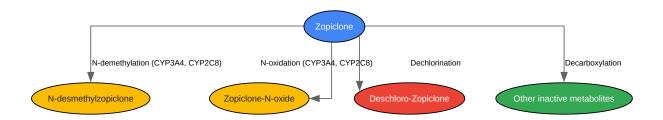
Mechanism of Action

While specific binding affinity studies for **Deschloro-Zopiclone** are not readily available, it is presumed to interact with the GABA-A receptor complex in a manner similar to Zopiclone, albeit with potentially different affinity and efficacy due to the absence of the electron-withdrawing chlorine atom. Zopiclone and its active metabolites modulate the receptor to produce sedative, anxiolytic, anticonvulsant, and myorelaxant effects.[10]

Metabolism

Zopiclone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8.[12] The major metabolic pathways are N-demethylation to form N-desmethylzopiclone (NDZOP) and N-oxidation to form Zopiclone-N-oxide (ZOPNO).[12][13] **Deschloro-Zopiclone** arises from the metabolism of Zopiclone where the chlorine atom is removed.





Click to download full resolution via product page

Fig. 2: Major metabolic pathways of Zopiclone.

Experimental Protocols

The following sections outline general experimental protocols relevant to the study of **Deschloro-Zopiclone**. These are based on established methods for Zopiclone and its metabolites.

Synthesis and Purification (Hypothetical)

A detailed protocol for the specific synthesis of **Deschloro-Zopiclone** is not publicly available. However, a general procedure adapted from Zopiclone synthesis would involve:

- Reaction Setup: In an anhydrous organic solvent (e.g., dichloromethane or N,N-dimethylformamide), combine the un-chlorinated precursor, 7-hydroxy-6-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one, with 1-chloroformyl-4-methylpiperazine hydrochloride.
- Catalysis: Add a suitable base (e.g., triethylamine or pyridine) and a catalyst such as 4dimethylaminopyridine (DMAP).
- Reaction Conditions: The reaction is typically carried out at reflux for several hours.
- Workup and Purification: After the reaction is complete, the mixture is washed with water, and the organic layer is separated and concentrated. The crude product can then be purified by recrystallization from a suitable solvent like ethyl acetate to yield **Deschloro-Zopiclone**.

Analytical Method: LC-MS/MS for Quantification in Urine



This protocol is adapted from a validated method for Zopiclone and its major metabolites.[14]

- Sample Preparation:
 - To 100 μL of urine, add an internal standard solution.
 - Perform solid-phase extraction (SPE) or a simple dilute-and-shoot method depending on the required sensitivity.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 μm).
 - Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Deschloro-Zopiclone** and the internal standard.

In Vitro Assay: GABA-A Receptor Binding

This is a generalized protocol for assessing the binding affinity of a compound to the GABA-A receptor.

- Tissue Preparation: Prepare synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum).
- Binding Assay:
 - Incubate the brain membranes with a radiolabeled ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of **Deschloro-Zopiclone** in a suitable buffer.



- Allow the mixture to incubate to reach equilibrium.
- Separation and Detection:
 - Separate the bound and free radioligand by rapid filtration through glass fiber filters.
 - Wash the filters to remove non-specifically bound radioactivity.
 - Quantify the radioactivity on the filters using liquid scintillation counting.
- Data Analysis:
 - Determine the concentration of **Deschloro-Zopiclone** that inhibits 50% of the specific binding of the radioligand (IC₅₀).
 - Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Deschloro-Zopiclone is a key compound in the study of Zopiclone's pharmacology and toxicology. As both a metabolite and a synthetic impurity, its characterization is crucial for a complete understanding of the parent drug's profile. While there is a need for more detailed public data on its specific pharmacological activities and spectroscopic properties, the information available provides a solid foundation for further research in this area. The experimental protocols outlined here offer a starting point for scientists aiming to investigate the properties of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Deschloro-Zopiclone | C17H18N6O3 | CID 131667470 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory





- 3. Deschloro-Zopiclone | TRC-D289515-100MG | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis of Zopiclone Chempedia LookChem [lookchem.com]
- 7. Zopiclone Deschloro Impurity | CAS No: 1348046-61-6 [aquigenbio.com]
- 8. Zopiclone | C17H17ClN6O3 | CID 5735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Deschloro-Zopiclone | CymitQuimica [cymitquimica.com]
- 10. Zopiclone Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of zopiclone PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Deschloro-Zopiclone].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590888#what-is-the-chemical-structure-of-deschloro-zopiclone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com